molecular formula C7H16ClNOS B6225526 4-[(methylamino)methyl]thian-4-ol hydrochloride CAS No. 2770360-00-2

4-[(methylamino)methyl]thian-4-ol hydrochloride

Cat. No. B6225526
CAS RN: 2770360-00-2
M. Wt: 197.7
InChI Key:
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Description

4-[(Methylamino)methyl]thian-4-ol hydrochloride (4-MTA) is an organosulfur compound that has been studied for its potential applications in scientific research. It is a cyclic thiol derivative of dimethylamine and is used as a reagent in organic synthesis. 4-MTA is considered a useful reagent due to its ability to form stable thioethers with a wide range of organic compounds. In

Scientific Research Applications

4-[(methylamino)methyl]thian-4-ol hydrochloride has been used as a reagent in a variety of scientific research applications, including the synthesis of peptides, peptidomimetics, and amino acids. It has also been used in the synthesis of various compounds, including carboxylic acids, amides, and esters. 4-[(methylamino)methyl]thian-4-ol hydrochloride has also been used in the synthesis of heterocyclic compounds, such as thiophenes, thiazoles, and thiadiazoles. Additionally, it has been used in the synthesis of polymers, such as polyamides and polyesters.

Mechanism of Action

4-[(methylamino)methyl]thian-4-ol hydrochloride acts as a nucleophile in organic synthesis reactions, meaning that it can react with electrophiles to form covalent bonds. This process is known as nucleophilic substitution and is the most common reaction mechanism for 4-[(methylamino)methyl]thian-4-ol hydrochloride. In this reaction, 4-[(methylamino)methyl]thian-4-ol hydrochloride acts as a nucleophile and reacts with an electrophile to form a covalent bond. The reaction is reversible, meaning that the product can be converted back to the starting material.
Biochemical and Physiological Effects
4-[(methylamino)methyl]thian-4-ol hydrochloride has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, it has been found to have antimicrobial activity, which may be useful in the treatment of infections. Furthermore, 4-[(methylamino)methyl]thian-4-ol hydrochloride has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(methylamino)methyl]thian-4-ol hydrochloride in laboratory experiments is its stability. 4-[(methylamino)methyl]thian-4-ol hydrochloride is a stable compound and can be stored for long periods of time without significant degradation. Additionally, 4-[(methylamino)methyl]thian-4-ol hydrochloride is relatively inexpensive and widely available, making it an attractive option for laboratory experiments. One of the main limitations of using 4-[(methylamino)methyl]thian-4-ol hydrochloride in laboratory experiments is its low solubility in water. This can make it difficult to dissolve and use in aqueous solutions.

Future Directions

The potential applications of 4-[(methylamino)methyl]thian-4-ol hydrochloride are vast and there are many future directions for research. One potential direction is to further explore its anti-inflammatory and anti-oxidant properties for the treatment of diseases. Additionally, further research could be conducted on its antimicrobial activity for the treatment of infections. Furthermore, its neuroprotective effects could be studied for the treatment of neurological disorders. Finally, further research could be conducted on its solubility in water and other solvents in order to make it more easily usable in laboratory experiments.

Synthesis Methods

4-[(methylamino)methyl]thian-4-ol hydrochloride is typically synthesized from dimethylamine and sulfur dichloride in a two-step reaction. The first step involves the reaction of dimethylamine with sulfur dichloride to form a dimethylamino-thian-4-ol intermediate. The second step involves the hydrolysis of the intermediate to form 4-[(methylamino)methyl]thian-4-ol hydrochloride hydrochloride. This reaction can be represented by the following equation:
Dimethylamine + S2Cl2 → Dimethylamino-thian-4-ol → 4-[(Methylamino)methyl]thian-4-ol hydrochloride

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(methylamino)methyl]thian-4-ol hydrochloride involves the reaction of 4-chloromethylthiane with methylamine followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "4-chloromethylthiane", "methylamine", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Add 4-chloromethylthiane to a solution of methylamine in ethanol and heat at reflux for several hours.", "Add sodium hydroxide to the reaction mixture to hydrolyze the intermediate formed in the previous step.", "Acidify the mixture with hydrochloric acid to obtain the final product as a hydrochloride salt.", "Isolate the product by filtration and wash with water." ] }

CAS RN

2770360-00-2

Product Name

4-[(methylamino)methyl]thian-4-ol hydrochloride

Molecular Formula

C7H16ClNOS

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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